molecular formula C7H6N2O B1362532 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 32501-05-6

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B1362532
CAS No.: 32501-05-6
M. Wt: 134.14 g/mol
InChI Key: IHRRHTILSRVFPW-UHFFFAOYSA-N
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Description

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one, has shown potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Biochemical Pathways

The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The downstream signaling pathways activated include RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that compound 4h, a derivative with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the fgfr family is found across various tissue types and expressed to different extents under varying conditions , suggesting that the cellular environment could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of protein tyrosine kinases and protein serine/threonine kinases . These enzymes are vital for various cellular processes, including cell division, differentiation, and signal transduction. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to reduced cell migration and invasion, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts various signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . Additionally, the compound can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with its target enzymes and modulates cellular processes .

Properties

IUPAC Name

1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRRHTILSRVFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311594
Record name 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32501-05-6
Record name 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32501-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo(3,2-b)pyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032501056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32501-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244253
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-(3-amino-pyridin-2-yl)-acetate (6.94 g, 0.038 mol) was dissolved in diethyl ether (100 mL) at room temperature. Hydrochloric acid (2M, 35 mL) was added, and the reaction was stirred for 30 minutes. The volatiles were removed to afford a brown solid that was recrystallized from ethanol and diethyl ether to provide the title compound (4.0 g, 62% yield). 1H NMR 400 MHz (DMSO-d6): δ12.35 (s, 1H); 8.12 (m, 1H); 7.90 (m, 1H); 7.14 (m, 1H); 5.75 (s, 2H). Electrospray MS m/a 135 (M+H).
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6.94 g
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62%

Synthesis routes and methods III

Procedure details

A mixture of 2-(3-nitro-2-pyridyl)ethyl acetate (10.1, 48 mmol), tin(II)chloride dihydrate (54.3 g, 240 mmol) and ethyl acetate was stirred and heated at reflux for 5 hours. The reaction mixture was allowed to cool overnight, filtered through diatomaceous earth and the solvent was removed by evaporation. The resulting oil was purified by flash chromatography using increasingly polar solvent mixtures starting with methylene chloride and ending with methylene chloride/methanol (10/1). Removal of the solvent by evaporation gave 4-azaoxindole (2.1 g, 33%).
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2-(3-nitro-2-pyridyl)ethyl acetate
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54.3 g
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33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the known synthetic pathways to obtain 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives?

A1: Research indicates that 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives can be synthesized by reacting specific aryl- and benzylsulfanopyridinium amidates with an excess amount of diphenylketene. [] This reaction proceeds distinctly from the reaction with a limited amount of diphenylketene, which yields a spiro-fused ring system instead. []

Q2: Besides the synthetic route, is there any structural information available for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives?

A2: While the provided abstracts don't offer detailed structural data for 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one itself, they highlight that derivatives often incorporate various substituents. These can include a bivalent (C1-C5)alkylene chain (potentially substituted), piperidinyl groups (with potential substitutions), hydrogen atoms, halogens, alkyl groups, hydroxy groups, and alkoxy groups. [] This suggests a versatile scaffold amenable to structural modifications.

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